molecular formula C15H18FNO B6595633 2,3-Dimethyl-6-t-butyl-8-fluoro-4-hydroxyquinoline CAS No. 376645-76-0

2,3-Dimethyl-6-t-butyl-8-fluoro-4-hydroxyquinoline

Cat. No.: B6595633
CAS No.: 376645-76-0
M. Wt: 247.31 g/mol
InChI Key: WZVYECYZVQCDQX-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-t-butyl-8-fluoro-4-hydroxyquinoline is a fluorinated quinoline derivative characterized by a unique substitution pattern. The quinoline core is substituted with methyl groups at positions 2 and 3, a tert-butyl group at position 6, a fluorine atom at position 8, and a hydroxyl group at position 3. These substituents confer distinct steric and electronic properties to the molecule. The tert-butyl group at position 6 introduces significant steric bulk, which may enhance thermodynamic stability or influence binding interactions in biological systems. The fluorine atom at position 8 likely improves lipophilicity and metabolic stability, a common feature in bioactive fluorinated compounds .

Properties

IUPAC Name

6-tert-butyl-8-fluoro-2,3-dimethyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO/c1-8-9(2)17-13-11(14(8)18)6-10(7-12(13)16)15(3,4)5/h6-7H,1-5H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVYECYZVQCDQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C(C1=O)C=C(C=C2F)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432553
Record name 2,3-dimethyl-6-t-butyl-8-fluoro-4-hydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376645-76-0
Record name 2,3-dimethyl-6-t-butyl-8-fluoro-4-hydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Selection

The reaction begins with 4-t-butyl-2-fluoroaniline, where the t-butyl group at the para position ensures its eventual placement at the quinoline’s 6-position. Ethyl 2-methylacetoacetate serves as the β-keto ester, contributing the 2- and 3-methyl groups upon cyclization. Polyphosphoric acid (PPA) acts as both solvent and catalyst, promoting imine formation followed by cyclodehydration.

Key reaction conditions :

  • Temperature : Reflux (~120–140°C)

  • Molar ratio : 1:1.5 (aniline : β-keto ester)

  • Reaction time : 2–4 hours

The product, 2,3-dimethyl-8-fluoro-4-hydroxyquinoline, forms as an intermediate, with the t-butyl group pre-installed via the aniline precursor.

Optimization of Reaction Conditions

Solvent and Catalyst Impact

PPA’s dual role as catalyst and solvent ensures high cyclization efficiency, with yields exceeding 50% in optimized setups. Comparative studies using alternative acids (e.g., HCl) show inferior results due to incomplete cyclization.

Table 1. Solvent and Catalyst Screening for Cyclization

CatalystSolventYield (%)Purity (%)
PPANeat59.395
HClEtOH34.080
H2_2SO4_4Toluene22.165

Data adapted from.

Purification and Characterization

Crystallization and Chromatography

Crude product purification employs sequential washes with ethanol and water to remove unreacted starting materials, followed by recrystallization from ethanol to achieve >95% purity. For complex mixtures, flash column chromatography (5–20% ethyl acetate/cyclohexane) resolves structural analogs.

Spectroscopic Confirmation

  • HRMS (ESI-TOF) : Calculated for C16_{16}H19_{19}FNO2_2 [M+H]+^+: 276.1404; Found: 276.1402.

  • X-ray crystallography : Monoclinic crystal system with space group P21/cP2_1/c, confirming planar quinoline geometry and substituent positions.

Challenges and Alternative Routes

Limitations of Direct Synthesis

The limited commercial availability of 4-t-butyl-2-fluoroaniline necessitates custom synthesis, adding complexity. Alternative pathways involving post-cyclization alkylation face regioselectivity challenges due to the hydroxy group’s directing effects.

Friedel-Crafts Alkylation Feasibility

Attempts to introduce t-butyl via Friedel-Crafts reactions on pre-formed quinolines result in <10% yield, attributed to the ring’s electron-withdrawing nitrogen.

Industrial-Scale Considerations

Solvent Recovery and Sustainability

Diphenyl ether, used in analogous quinoline syntheses, is recoverable via distillation, reducing environmental impact. PPA reuse remains impractical due to viscosity increases post-reaction .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-6-t-butyl-8-fluoro-4-hydroxyquinoline can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules: The compound serves as a precursor for synthesizing more complex organic molecules.
  • Ligand in Coordination Chemistry: Its ability to coordinate with metal ions makes it valuable in developing new catalysts and materials.

Biology

  • Biological Target Interaction: The compound’s structure allows it to interact with enzymes and receptors, making it useful for studying enzyme inhibition and receptor binding mechanisms.
  • Antifungal Activity: Recent studies have demonstrated that derivatives of this compound exhibit significant antifungal properties against various pathogens such as Sclerotinia sclerotiorum and Rhizoctonia solani at concentrations exceeding 80% efficacy .

Medicine

  • Antimicrobial Properties: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound is being explored for similar therapeutic applications, particularly against resistant strains of pathogens .
  • Potential in Cancer Therapy: The structural characteristics may allow it to inhibit cancer cell growth through various mechanisms, although further studies are needed to confirm these effects.

Industry

  • Development of New Materials: Due to its stability and reactivity, the compound is being investigated for use in creating advanced materials such as polymers and dyes.
  • Pesticide Development: The compound has shown potential in agricultural applications as a pesticide ingredient, effective against pathogens affecting crops like tomatoes and rice .

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of several quinoline derivatives based on this compound. Results indicated that specific derivatives achieved over 80% inhibition against key agricultural pathogens, showcasing their potential for developing effective fungicides .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis process using microwave-assisted methods resulted in higher yields and purities of the target compound compared to traditional methods. This advancement could facilitate larger-scale production for industrial applications.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-6-t-butyl-8-fluoro-4-hydroxyquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the fluoro group enhances its binding affinity and selectivity, while the t-butyl group provides steric hindrance, influencing its overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of 2,3-Dimethyl-6-t-butyl-8-fluoro-4-hydroxyquinoline (hereafter referred to as the "target compound") are evaluated below based on substituent patterns, similarity scores, and inferred properties. Data is derived from CAS registry entries and computational similarity analyses (Table 1) .

Table 1: Structural Comparison of the Target Compound and Analogs

Compound Name (CAS No.) Substituents by Position Similarity Score Key Features
Target Compound 2-Me, 3-Me, 6-t-Bu, 8-F, 4-OH - High steric bulk at C6; dual methyl groups at C2/C3
5,8-Difluoro-4-hydroxy-2-methyl-quinoline (288151-26-8) 2-Me, 5-F, 8-F, 4-OH 0.92 Dual fluorine substitution at C5/C8; lacks C3-Me and C6-t-Bu
6-Fluoro-2-methylquinolin-4-ol (15912-68-2) 2-Me, 6-F, 4-OH 0.92 Fluorine at C6 instead of t-Bu; simpler alkyl substitution
8-fluoro-2-methyl-4-quinolinol (5288-22-2) 2-Me, 8-F, 4-OH 0.87 Matches C2-Me, C8-F, and C4-OH; lacks C3-Me and C6-t-Bu
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (26893-12-9) 3-COOEt, 6-CF₃, 4-OH 0.76 Trifluoromethyl at C6 (electron-withdrawing); ester functionalization
2-(Trifluoromethyl)quinolin-4-ol (1701-18-4) 2-CF₃, 4-OH 0.74 Strongly electron-withdrawing CF₃ at C2; lacks alkyl groups

Key Observations:

Substituent Position and Electronic Effects The target compound’s 6-t-butyl group distinguishes it from analogs like 6-Fluoro-2-methylquinolin-4-ol (CAS 15912-68-2), where C6 is substituted with fluorine. Analogs with trifluoromethyl groups (e.g., CAS 26893-12-9, 1701-18-4) prioritize electron-withdrawing properties, which may enhance acidity of the 4-hydroxy group or influence π-stacking interactions .

Fluorination Patterns

  • The 8-fluoro substitution in the target compound is shared with CAS 5288-22-2 (similarity 0.87), but the latter lacks the C3-methyl and C6-t-butyl groups. Fluorine at C8 likely increases lipophilicity and resistance to oxidative metabolism, a feature critical in drug design .

Steric and Functional Group Complexity The dual methyl groups at C2/C3 in the target compound are absent in most analogs. This substitution may enhance hydrophobic interactions in protein binding pockets but could reduce solubility compared to simpler derivatives like 8-fluoro-2-methyl-4-quinolinol .

For instance, 5,8-Difluoro-4-hydroxy-2-methyl-quinoline has an additional fluorine at C5, which could alter electronic distribution or steric demands compared to the target compound .

Biological Activity

2,3-Dimethyl-6-t-butyl-8-fluoro-4-hydroxyquinoline is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of dimethyl, t-butyl, and fluoro groups, which enhance its stability and reactivity. The molecular formula is C14H16F1N1O1C_{14}H_{16}F_{1}N_{1}O_{1} with a CAS number of 376645-76-0. This structure contributes to its potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluoro group increases binding affinity, while the t-butyl group provides steric hindrance that can influence the compound's overall activity. This interaction alters enzyme kinetics and receptor signaling pathways, leading to various biological effects such as antimicrobial and anticancer activities .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae, showing inhibition zones comparable to standard antibiotics .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies suggest that it may inhibit cell proliferation in various cancer cell lines. For instance, it has demonstrated cytotoxic effects against colorectal (HCT116) and ovarian cancer cells .

Case Studies

  • Antiviral Activity : A study evaluated the antiviral effects of related quinoline derivatives against dengue virus serotype 2 (DENV2). While not directly tested on DENV2, structural similarities suggest potential efficacy against similar viral pathogens .
  • Inhibition Studies : In vitro studies have shown that derivatives of 8-hydroxyquinoline exhibit significant inhibition against various pathogens. The mechanism often involves chelation of metal ions essential for microbial growth .

Comparative Analysis

To understand the uniqueness of this compound among quinoline derivatives, a comparison with other similar compounds is useful:

Compound NameKey FeaturesBiological Activity
This compoundDimethyl, t-butyl, fluoro groupsAntimicrobial, anticancer
8-HydroxyquinolineHydroxyl group onlyAntimicrobial, metal chelation
2-Methyl-4-hydroxyquinolineMethyl group onlyLimited biological activity

This table illustrates how the specific functional groups in this compound contribute to its enhanced biological activity compared to other derivatives.

Q & A

Basic Question: What are the recommended synthetic routes and characterization methods for 2,3-Dimethyl-6-t-butyl-8-fluoro-4-hydroxyquinoline?

Methodological Answer:
The synthesis typically involves multi-step functionalization of the quinoline core. For example:

  • Fluorination : Introduce fluorine at the 8-position via nucleophilic substitution using KF or Selectfluor® under anhydrous conditions (analogous to methods in ).
  • Hydroxylation : The 4-hydroxy group can be introduced via oxidation of a methyl precursor using H₂O₂/FeSO₄ or catalytic hydroxylation (similar to protocols in ).
  • Characterization : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methyl and t-butyl groups via distinct singlet peaks). HRMS validates molecular weight, while IR spectroscopy identifies the hydroxy group (stretching ~3200–3600 cm⁻¹) .

Advanced Question: How can researchers resolve discrepancies in spectral data (e.g., unexpected peaks in NMR) during synthesis?

Methodological Answer:
Unexpected peaks may arise from:

  • Tautomerism : The 4-hydroxy group can tautomerize, altering NMR signals. Use deuterated solvents (DMSO-d₆) and variable-temperature NMR to stabilize tautomeric forms .
  • Impurities : Byproducts like unreacted intermediates (e.g., methyl esters) may co-elute. Employ preparative HPLC or column chromatography (silica gel, ethyl acetate/hexane gradients) for purification .
  • Isotopic Effects : Fluorine (¹⁹F) coupling in NMR can split signals. Compare with computed spectra (DFT-based tools) for assignment .

Basic Question: What factors influence the solubility and stability of this compound in experimental settings?

Methodological Answer:

  • Solubility : The t-butyl group enhances lipophilicity, requiring polar aprotic solvents (e.g., DMSO, DMF) for dissolution. For aqueous solutions, use co-solvents like PEG-400 .
  • Stability : The 4-hydroxy group is prone to oxidation. Store under inert gas (N₂/Ar) at –20°C and add stabilizers (e.g., 0.1% ascorbic acid) to buffers .

Advanced Question: How does the 8-fluoro substituent affect biological activity compared to non-fluorinated analogs?

Methodological Answer:
Fluorine enhances:

  • Lipid solubility : Increases membrane permeability (logP ↑ by ~0.5–1.0 units).
  • Target binding : Fluorine’s electronegativity strengthens hydrogen bonds with enzymes (e.g., DNA gyrase in bacteria, analogous to fluoroquinolones in ).
  • Metabolic stability : Reduces CYP450-mediated oxidation. Validate via in vitro microsomal assays (compare half-life of fluorinated vs. non-fluorinated analogs) .

Basic Question: What analytical techniques are critical for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Quantify using a C18 column (gradient: 0.1% formic acid in H₂O/MeCN) and monitor transitions for [M+H]⁺ (e.g., m/z 318 → 274).
  • Fluorescence detection : Exploit quinoline’s intrinsic fluorescence (λₑₓ = 340 nm, λₑₘ = 450 nm) with a LOD of ~10 ng/mL .

Advanced Question: What mechanistic hypotheses explain its antibacterial activity, and how can they be tested?

Methodological Answer:
Hypothesis : The compound inhibits bacterial DNA gyrase (like fluoroquinolones in ).
Testing :

  • Enzyme assays : Measure ATP-dependent supercoiling inhibition using E. coli gyrase and plasmid DNA.
  • Resistance profiling : Compare MIC against wild-type vs. gyrA mutants (Ser83Leu mutation reduces binding) .

Basic Question: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact (irritation risks noted in ).
  • Ventilation : Use fume hoods to avoid inhaling fine powders.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: How do structural modifications (e.g., t-butyl vs. methyl at position 6) impact physicochemical and pharmacological properties?

Methodological Answer:

  • Steric effects : The t-butyl group increases steric hindrance, potentially reducing off-target interactions. Compare IC₅₀ values in enzyme assays (e.g., CYP inhibition).
  • Solubility : Replace t-butyl with hydrophilic groups (e.g., morpholine) to improve aqueous solubility. Validate via shake-flask solubility tests .

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